molecular formula C9H14O2 B8587624 3-Methyl-2-(propan-2-yl)pent-4-ynoic acid CAS No. 89296-54-8

3-Methyl-2-(propan-2-yl)pent-4-ynoic acid

Cat. No. B8587624
M. Wt: 154.21 g/mol
InChI Key: MKGZCYAUKRMNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04423064

Procedure details

A 250 milliliter flask was equipped with a magnetic stirrer, reflux condenser and nitrogen inlet. Into the flask was added 8.44 grams (0.05 mol) of ethyl 2-isopropyl-3-methyl-4-pentynoate prepared in Part B, 5.56 grams (0.14 mol) of sodium hydroxide, 20 milliliters of ethanol and 20 milliliters of water. Following three days of continuous refluxing and stirring under nitrogen, the reaction mixture was cooled to room temperature, diluted with three times its volume of water and extracted twice with ether. Ice was added to the aqueous phase and it was acidified with 3 N HCl, then extracted three times with ether. The ether was washed twice with water, dried (MgSO4) and removed under vacuum to give 5.87 grams (0.04 mol) of 2-isopropyl-3-methyl-4-pentynoic acid having the appearance of a light yellow oil.
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([CH:10]([CH3:13])[C:11]#[CH:12])[C:5]([O:7]CC)=[O:6])([CH3:3])[CH3:2].[OH-].[Na+].C(O)C>O>[CH:1]([CH:4]([CH:10]([CH3:13])[C:11]#[CH:12])[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
8.44 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(C#C)C
Step Two
Name
Quantity
5.56 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 milliliter flask was equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
of continuous refluxing
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
ADDITION
Type
ADDITION
Details
Ice was added to the aqueous phase and it
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The ether was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C(C#C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mol
AMOUNT: MASS 5.87 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.